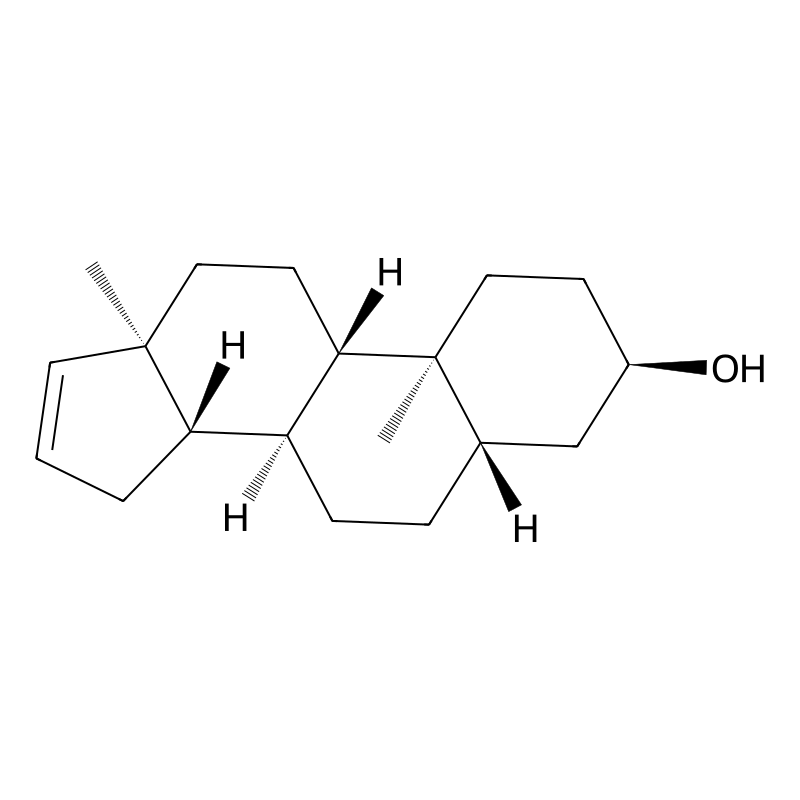Androstenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Androstenol is a type of pheromone that is found in both humans and animals. It has been studied in various scientific fields, particularly in biology and reproductive studies .
Here is an example of a research application of Androstenol:
Reproduction in Mouse Deer
Scientific Field: Biology, Reproductive Studies
Summary of Application: Androstenol, along with Androstenone, was discovered in endangered mouse deer during a captive breeding program.
Methods of Application or Experimental Procedures: The CYP17A1 and CYB5 genes were cloned and expressed in HEK-293, COS-7 cell lines, and gonads of mouse deer to investigate the CYP17A1 gene’s andien-β-synthase activity towards the synthesis of 16-androstenes in mouse deer.
Results or Outcomes: The results showed that the mouse deer CYP17A1 gene possesses andien-β-synthase activity and could transform pregnenolone into 5,16-androstadien-3β-ol. Significantly elevated androstenone and estrogens were recorded prior to delivery and postpartum estrus/mating in mouse deer.
Metabolic Regulation in Humans
Scientific Field: Biology, Metabolic Studies
Methods of Application or Experimental Procedures: The study of androgens in humans often involves the collection and analysis of blood samples to measure hormone levels.
Results or Outcomes: The study found that androgens have a significant impact on metabolic regulation in humans.
Pheromone Communication in Pigs
Scientific Field: Animal Behavior, Zoology
Summary of Application: Androstenol, along with Androstenone and other pheromones, is known to play a significant role in the mating behavior of pigs.
Methods of Application or Experimental Procedures: The study of pheromone communication in pigs often involves behavioral observations under controlled conditions.
Results or Outcomes: The studies have shown that sows respond to the presence of Androstenol and other pheromones by adopting mating postures, indicating that these compounds play a key role in pig reproduction.
Androstenol, chemically known as 5α-androst-16-en-3α-ol, is a steroidal compound classified within the 16-androstene family. It functions as a pheromone and neurosteroid in various mammals, including humans and pigs. Notably, androstenol is synthesized in the testes of male pigs and is present in significant amounts in human urine, blood plasma, and saliva. It is also found in axillary sweat, contributing to body odor and potentially influencing social interactions and reproductive behaviors .
Androstenol is derived from pregnenolone through a series of enzymatic reactions involving several key enzymes:
- CYP17A1: Converts pregnenolone to androstadienol.
- 3β-Hydroxysteroid Dehydrogenase: Converts androstadienol to androstadienone.
- 5α-Reductase: Converts androstadienone to androstenone.
- 3α-Hydroxysteroid Dehydrogenase: Finally converts androstenone to androstenol.
Additionally, androstenol can also be synthesized in the adrenal glands and ovaries, as well as in the nasal mucosa from other steroid precursors .
Androstenol exhibits several biological activities:
- GABA Modulation: It acts as a positive allosteric modulator of the GABA A receptor, which may mediate its pheromone effects .
- Behavioral Effects: In animal studies, androstenol has shown anxiolytic-like, antidepressant-like, and anticonvulsant effects. In humans, it influences social behaviors and can decrease the frequency of luteinizing hormone pulses during the follicular phase of the menstrual cycle .
- Hypothalamic Activation: Exposure to androstenol activates specific regions of the hypothalamus associated with mating behavior in animals .
Androstenol can be synthesized through various methods:
- Natural Biosynthesis: As previously mentioned, it is produced endogenously in mammals via enzymatic pathways from pregnenolone.
- Chemical Synthesis: Laboratory synthesis involves complex organic reactions that may include starting materials like cholesterol or other steroid precursors, followed by selective reduction and oxidation steps.
Androstenol has potential applications in various fields:
- Pheromone Research: Investigated for its role as a pheromone that may influence human attraction and social behaviors.
- Fragrance Industry: Used in perfumes for its musky scent.
- Animal Husbandry: Explored for its effects on mating behaviors in livestock.
Research indicates that androstenol interacts with several biological systems:
- It influences hormonal responses related to reproductive cycles in females .
- Studies have shown that it can modify mood and sexual responses in humans .
- The compound's ability to activate specific neural pathways suggests its role in mediating pheromonal communication.
Androstenol shares structural similarities with several other steroid compounds, which are often studied for their pheromonal properties:
| Compound Name | Chemical Structure | Unique Characteristics |
|---|---|---|
| Androstenone | 5α-androst-16-en-3-one | Strongly influences mating behavior in pigs; higher androgenic activity. |
| Androstadienone | 4,16-androstadien-3-one | Exhibits pronounced effects on mood and sexual attraction; often compared to androstenol for its pheromonal properties. |
| 3β-Androstenol | 5α-androst-16-en-3β-ol | Does not potentiate GABA A receptors; less effective as a pheromone compared to its 3α counterpart. |
| Androsterone | 5α-androstane-3-one | Has androgenic properties; involved in various physiological processes but less studied as a pheromone. |
Androstenol's unique position arises from its specific stereochemistry (the presence of the hydroxyl group at the 3α position), which distinguishes it functionally from its isomers like 3β-androstenol .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Other CAS
1153-51-1
Wikipedia
Use Classification
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








